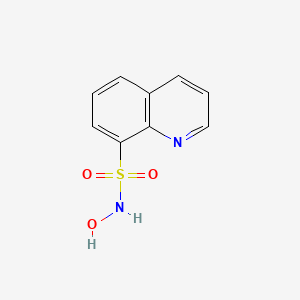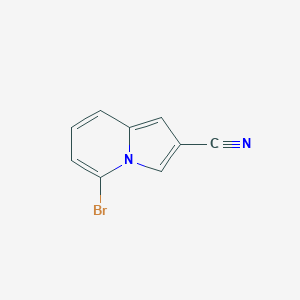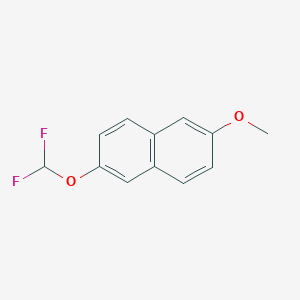![molecular formula C15H12O2 B15067919 Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl- CAS No. 62225-24-5](/img/structure/B15067919.png)
Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl- is a chemical compound with the molecular formula C15H12O2 It is a derivative of indeno[2,1-b]pyran, characterized by the presence of a carboxaldehyde group at the 9th position and two methyl groups at the 2nd and 4th positions
Métodos De Preparación
The synthesis of Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl- typically involves multi-component reactions. One common method involves the reaction of aromatic aldehydes with indan-1,3-dione and dimedone in the presence of a catalyst such as ammonium acetate or p-toluidine. The reaction is usually carried out in ethanol under reflux conditions, which helps in reducing the reaction time and improving the yield of the product .
Análisis De Reacciones Químicas
Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.
Mecanismo De Acción
The mechanism of action of Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The compound’s aromatic structure allows it to interact with DNA and proteins, which may contribute to its biological effects .
Comparación Con Compuestos Similares
Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl- can be compared with other similar compounds, such as:
Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-: This compound has phenyl groups instead of methyl groups, which may alter its chemical reactivity and biological activity.
Indeno[1,2-b]quinoline-9,11-dione derivatives: These compounds have a quinoline ring system, which provides different electronic and steric properties compared to the pyran ring system.
Propiedades
Número CAS |
62225-24-5 |
|---|---|
Fórmula molecular |
C15H12O2 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
2,4-dimethylindeno[2,3-b]pyran-9-carbaldehyde |
InChI |
InChI=1S/C15H12O2/c1-9-7-10(2)17-15-13(8-16)11-5-3-4-6-12(11)14(9)15/h3-8H,1-2H3 |
Clave InChI |
ADYSLWKXUKJGCA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C3=CC=CC=C3C(=C2O1)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-3-ethynylimidazo[1,2-a]pyridine](/img/structure/B15067841.png)
![1-(3-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15067849.png)
![2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid](/img/structure/B15067866.png)

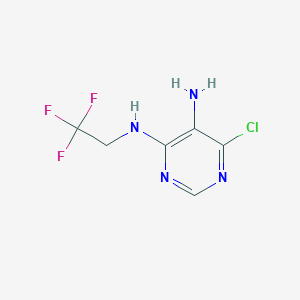
![2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B15067888.png)
![6-Chloro-5-methylpyrazolo[1,5-a]pyrimidin-2-yl acetate](/img/structure/B15067895.png)
![1-(Benzo[f]quinolin-2-yl)ethanone](/img/structure/B15067900.png)
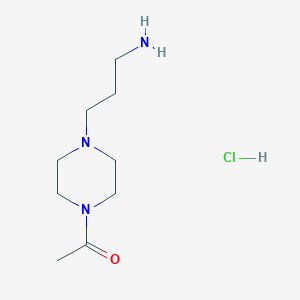
![3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-6,7-diol](/img/structure/B15067907.png)
